molecular formula C17H20N2O4S2 B184958 1,4-Bis(phenylsulfonyl)-1,4-diazepane CAS No. 5451-44-5

1,4-Bis(phenylsulfonyl)-1,4-diazepane

Cat. No. B184958
CAS RN: 5451-44-5
M. Wt: 380.5 g/mol
InChI Key: FCGCYYIJRZRGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(phenylsulfonyl)-1,4-diazepane, also known as 1,4-bis(phenylsulfanyl)benzene , is a chemical compound with the molecular formula C₁₈H₁₄S₂ . It belongs to the class of organic compounds known as diazepanes . Diazepanes are heterocyclic compounds containing a diazepane ring, which consists of seven carbon atoms and two nitrogen atoms. In the case of 1,4-bis(phenylsulfonyl)-1,4-diazepane, the diazepane ring is substituted with phenylsulfonyl groups.



Synthesis Analysis

The synthesis of 1,4-bis(phenylsulfonyl)-1,4-diazepane involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures for this compound, it can be prepared through suitable synthetic routes, such as condensation reactions or cyclization of precursor molecules. Researchers have explored various methods to synthesize diazepane derivatives, and further studies may reveal more efficient approaches for preparing 1,4-bis(phenylsulfonyl)-1,4-diazepane.



Molecular Structure Analysis

The molecular structure of 1,4-bis(phenylsulfonyl)-1,4-diazepane consists of a seven-membered diazepane ring with two phenylsulfonyl (-SO₂Ph) substituents attached to adjacent carbon atoms. The arrangement of atoms and bonds within the ring determines its stability, reactivity, and physical properties.



Chemical Reactions Analysis

1,4-Bis(phenylsulfonyl)-1,4-diazepane can participate in various chemical reactions due to its functional groups. Some potential reactions include:




  • S–O Cleavage : Under certain conditions (e.g., photolysis), the compound can undergo S–O bond cleavage, leading to the formation of phenylsulfonyl radicals and phenylsulfonyloxyphenoxy radicals. These intermediates may subsequently participate in Fries rearrangement reactions or other transformations.




  • Acid Generation : During photochemical processes, a significant amount of acidic species is observed. Benzenesulfonic acid is one of the products formed. The involvement of triplet states and O₂ in acid generation has been detected.




  • Disproportionation of Sulfonyl Radicals : Another pathway for acid generation may involve the disproportionation of sulfonyl radicals, resulting in the formation of thiobenzenesulfonate.





Physical And Chemical Properties Analysis

1,4-Bis(phenylsulfonyl)-1,4-diazepane exhibits properties such as melting point, solubility, and stability. Experimental data on these properties would provide valuable insights for its practical use.


Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 1,4-bis(phenylsulfonyl)-1,4-diazepane in accordance with established safety protocols. Specific hazards, toxicity, and environmental impact need further assessment.


Future Directions

Future research directions for 1,4-bis(phenylsulfonyl)-1,4-diazepane include:



  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Biological Studies : Investigate potential biological activities (e.g., antimicrobial, anticancer).

  • Applications : Explore applications in materials science, catalysis, or drug development.


properties

IUPAC Name

1,4-bis(benzenesulfonyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGCYYIJRZRGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280737
Record name 1,4-bis(phenylsulfonyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(phenylsulfonyl)-1,4-diazepane

CAS RN

5451-44-5
Record name NSC47972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC18427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(phenylsulfonyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.